molecular formula C15H15NO2 B2538089 4-((Methyl(phenyl)amino)methyl)benzoic acid CAS No. 102244-39-3

4-((Methyl(phenyl)amino)methyl)benzoic acid

Cat. No.: B2538089
CAS No.: 102244-39-3
M. Wt: 241.29
InChI Key: FIDFJVMZSRHHJH-UHFFFAOYSA-N
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Description

4-((Methyl(phenyl)amino)methyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a methyl(phenyl)amino group

Mechanism of Action

Target of Action

The primary target of 4-((Methyl(phenyl)amino)methyl)benzoic acid is the GPR54, a G protein-coupled receptor . This receptor plays a crucial role in various biological processes, including signal transduction.

Mode of Action

this compound interacts with its target, the GPR54 receptor, by acting as an agonist . This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell.

Result of Action

The activation of the GPR54 receptor by this compound can lead to various molecular and cellular effects. For instance, it has been noted for its antihemorrhagic properties, suggesting its potential use in the treatment of internal hemorrhage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methyl(phenyl)amino)methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-aminomethylbenzoic acid with methyl phenyl ketone under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((Methyl(phenyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Methyl(phenyl)amino)methyl)benzoic acid is unique due to the presence of the methyl(phenyl)amino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(N-methylanilino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(14-5-3-2-4-6-14)11-12-7-9-13(10-8-12)15(17)18/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDFJVMZSRHHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 4-((methyl(phenyl)amino)methyl)benzoate (400 mg, 1.57 mmol) in tetrahydrofuran (30 mL) and methanol (10 mL) was added lithium hydroxide (210 mg, 5 mmol) in water (10 mL). The mixture was stirred at room temperature for 2 hours. The suspension was concentrated in vacuo and acidified with concentrated hydrochloric acid (12 N, 5 mL). The mixture was re-dissolved by water (50 mL) and dichloromethane (50 mL). Organic phase was separated and concentrated to give the product 4-((methyl(phenyl)amino)methyl)benzoic acid (200 mg, 53%) as a white solid.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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